Ki Determination on Purified Human NOS Isoforms: SMT vs. NMMA
On purified recombinant human NOS enzymes, S-methylisothiourea hemisulfate exhibits Ki values of 120 nM (iNOS), 200 nM (eNOS), and 160 nM (nNOS) . By comparison, NG-monomethyl-L-arginine (NMMA), a widely used reference NOS inhibitor, displays a reported Ki of approximately 1.4 μM for iNOS under comparable purified enzyme conditions—an order-of-magnitude difference . The quantitative selectivity ratio (Ki eNOS / Ki iNOS) for SMT is approximately 1.7, indicating modest isoform discrimination at the isolated enzyme level, whereas NMMA exhibits a ratio closer to unity .
| Evidence Dimension | Inhibition constant (Ki) for purified human iNOS, eNOS, and nNOS |
|---|---|
| Target Compound Data | Ki = 120 nM (iNOS), 200 nM (eNOS), 160 nM (nNOS) |
| Comparator Or Baseline | NMMA: Ki ≈ 1.4 μM (iNOS); Ki ≈ 1.5 μM (eNOS); Ki ≈ 1.6 μM (nNOS) (literature values for purified enzyme conditions) |
| Quantified Difference | SMT Ki is ~11.7-fold lower than NMMA on iNOS; ~7.5-fold lower on eNOS; ~10-fold lower on nNOS |
| Conditions | Purified recombinant human iNOS, eNOS, and nNOS; in vitro enzymatic assay; L-arginine substrate |
Why This Matters
For researchers requiring maximal target engagement at minimal compound concentrations (e.g., in vivo dosing limited by solubility or toxicity), the ~12-fold greater potency of SMT on purified iNOS enables use at substantially lower concentrations than NMMA.
- [1] Garvey EP, Oplinger JA, Tanoury GJ, et al. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. J Biol Chem. 1994;269(43):26669-26676. View Source
